

Lomofungin: Applications in Fungal Genetics Research

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Compound of Interest

Compound Name: LOMOFUNGIN

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lomofungin is a phenazine antibiotic produced by *Streptomyces lomondensis*.^{[1][2]} It is a valuable tool in fungal genetics research due to its potent inhibitory effects on nucleic acid synthesis.^{[3][4]} Primarily, **Lomofungin** functions as a rapid and potent inhibitor of DNA-dependent RNA polymerase in fungi, thereby halting RNA synthesis.^{[5][6][7]} This property allows researchers to dissect various cellular processes that are dependent on transcription, such as gene expression, ribosome biogenesis, and the synthesis of specific enzymes. Its differential effects on various macromolecules provide a window into the regulatory networks governing fungal growth and development.

Mechanism of Action

Lomofungin's primary mode of action is the inhibition of RNA synthesis.^[8] It directly interacts with and inhibits DNA-dependent RNA polymerases in fungi.^[7] Studies in *Saccharomyces cerevisiae* have demonstrated that **Lomofungin** rapidly halts the synthesis of ribosomal precursor RNAs (rRNA) and messenger RNAs (mRNA), while the formation of small-molecular-weight RNA, such as 4S and 5S RNA, is less affected.^{[5][6]} Although protein synthesis can continue for a short period after the cessation of RNA synthesis, it eventually ceases as the existing mRNA transcripts decay.^{[5][6]} Under certain conditions, **Lomofungin** has also been shown to inhibit DNA synthesis, which may occur before the inhibition of RNA synthesis.^{[3][4]}

The inhibitory action of **Lomofungin** is thought to be related to its ability to chelate divalent cations like Mn^{2+} and Mg^{2+} , which are essential cofactors for RNA polymerase activity.[9]

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the effects of **Lomofungin** on various fungal species.

Fungal Species	Assay	Concentration	Effect	Reference
Saccharomyces cerevisiae	Growth Inhibition	5 - 10 µg/ml	Inhibition of growth.	[8]
Saccharomyces cerevisiae	Protein Synthesis	10 µg/ml	35% reduction in protein synthesis in whole cells.	[8]
Saccharomyces cerevisiae	RNA & DNA Synthesis	4 µg/ml	Inhibition of both RNA and DNA synthesis.	[8]
Saccharomyces strain 1016 protoplasts	RNA Synthesis	40 µg/ml	Almost complete halt of RNA synthesis after 10 minutes.	[5][6]
Saccharomyces strain 1016 protoplasts	Protein Synthesis	40 µg/ml	Continued for at least 40 minutes after RNA synthesis inhibition.	[5][6]
Saccharomyces strain 1016 protoplasts	rRNA & mRNA Synthesis	Not specified	Severely inhibited after 5 minutes of incubation.	[5][6]
Saccharomyces cerevisiae protoplasts	RNA Synthesis	20 µg/ml	Almost immediate inhibition of RNA synthesis.	[10]
Saccharomyces cerevisiae protoplasts	Protein Synthesis	20 µg/ml	Scarcely affected for at least 30 minutes.	[10]

Experimental Protocols

Protocol 1: General Inhibition of Fungal Growth

This protocol describes a method to assess the minimum inhibitory concentration (MIC) of **Lomofungin** against a target fungal species.

Materials:

- Target fungal strain
- Appropriate liquid growth medium (e.g., YPD for *S. cerevisiae*)
- **Lomofungin** stock solution (e.g., 1 mg/ml in a suitable solvent)
- Sterile 96-well microtiter plates
- Spectrophotometer or microplate reader

Methodology:

- **Prepare Fungal Inoculum:** Grow the fungal strain in the appropriate liquid medium to the mid-logarithmic phase. Adjust the cell density to a final concentration of approximately 1×10^5 cells/ml.
- **Serial Dilutions of **Lomofungin**:** Prepare a series of twofold dilutions of the **Lomofungin** stock solution in the liquid growth medium directly in the wells of a 96-well plate. Concentrations could range from 0.1 to 100 µg/ml. Include a no-drug control.
- **Inoculation:** Add the fungal inoculum to each well to a final volume of 200 µl.
- **Incubation:** Incubate the plate at the optimal growth temperature for the fungal strain (e.g., 30°C for *S. cerevisiae*) for 24-48 hours.
- **Growth Assessment:** Measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration of **Lomofungin** that inhibits visible growth.

Protocol 2: Inhibition of RNA Synthesis in *Saccharomyces cerevisiae*

This protocol is designed to demonstrate the rapid inhibition of RNA synthesis by **Lomofungin** using radiolabeled precursors.

Materials:

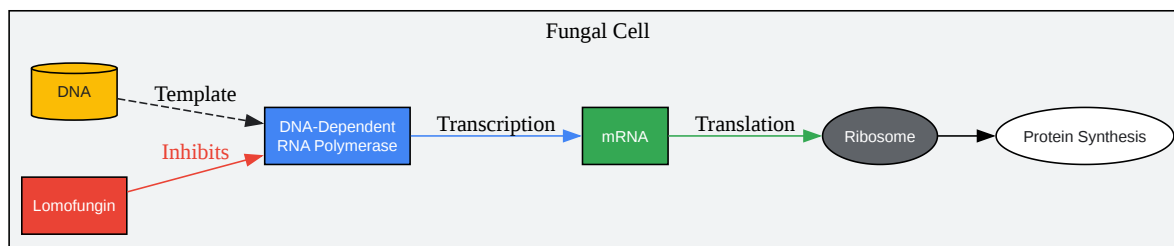
- *Saccharomyces cerevisiae* strain (e.g., strain 1016)
- YPD medium
- **Lomofungin** (40 µg/ml final concentration)
- Radiolabeled uracil (e.g., [³H]-uracil)
- Trichloroacetic acid (TCA), 10% solution
- Glass fiber filters
- Scintillation counter and scintillation fluid

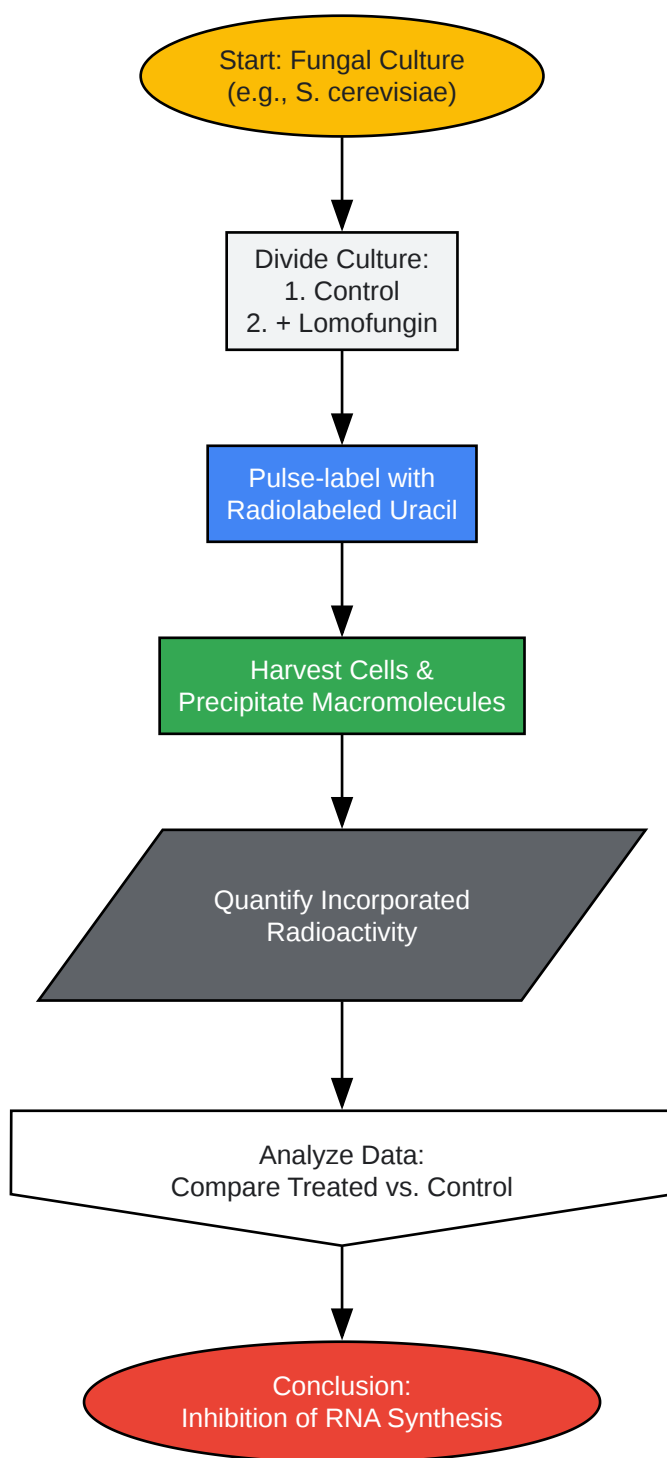
Methodology:

- **Cell Culture:** Grow *S. cerevisiae* in YPD medium to an early to mid-logarithmic phase.
- **Pre-incubation:** Harvest the cells by centrifugation, wash them, and resuspend them in fresh, pre-warmed YPD medium.
- **Lomofungin Treatment:** Divide the cell culture into two flasks. To one, add **Lomofungin** to a final concentration of 40 µg/ml. The other serves as the control.
- **Pulse Labeling:** At various time points after **Lomofungin** addition (e.g., 0, 5, 10, 20, 30 minutes), add [³H]-uracil to aliquots from both the treated and control cultures and incubate for a short period (e.g., 5 minutes) to pulse-label newly synthesized RNA.
- **Precipitation:** Stop the incorporation by adding cold 10% TCA.
- **Filtration:** Collect the TCA-precipitated material (which includes RNA) by vacuum filtration through glass fiber filters.

- Washing: Wash the filters with cold 5% TCA and then with ethanol to remove unincorporated radiolabel.
- Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation counter. A rapid decrease in radioactivity in the **Lomofungin**-treated samples compared to the control indicates inhibition of RNA synthesis.

Visualizations





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References

- 1. Lomofungin, a new antibiotic produced by *Streptomyces lomondensis* sp. n - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lomofungin, a New Antibiotic Produced by *Streptomyces lomondensis* sp. n - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lomofungine as an inhibitor of nucleic acid synthesis in *Saccharomyces cerevisiae* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lomofungin as an inhibitor of nucleic acid synthesis in *Saccharomyces cerevisiae* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lomofungin, an Inhibitor of Ribonucleic Acid Synthesis in Yeast Protoplasts: Its Effect on Enzyme Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lomofungin, an inhibitor of ribonucleic acid synthesis in yeast protoplasts: its effect on enzyme formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Mode of Action of Lomofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mechanism of inhibition of ribonucleic acid synthesis by 8-hydroxyquinoline and the antibiotic lomofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
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